molecular formula C20H17BrKNO2 B4888114 potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate

potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate

Cat. No. B4888114
M. Wt: 422.4 g/mol
InChI Key: NGXRQDQBQBJRQK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate, also known as KBrQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. KBrQ is a quinoline derivative that has a bromine atom and a tert-butylphenyl group attached to its structure.

Scientific Research Applications

Potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has been studied for its potential applications in various scientific fields. In medicine, potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has been found to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has also been shown to have antibacterial activity against Gram-positive bacteria. In agriculture, potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has been tested as a plant growth regulator, and it has been found to promote the growth of certain crops. In materials science, potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has been used as a building block for the synthesis of new materials with potential applications in electronics and catalysis.

Mechanism of Action

The exact mechanism of action of potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells and bacteria. potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has also been shown to inhibit the activity of ATPases, which are enzymes that are involved in the energy metabolism of cells.
Biochemical and Physiological Effects
potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has been shown to have both biochemical and physiological effects. In terms of biochemical effects, potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has been shown to induce DNA damage and apoptosis in cancer cells. potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has also been shown to inhibit the growth of bacteria by disrupting their cell membranes. In terms of physiological effects, potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has been shown to promote the growth of certain crops by enhancing root development and nutrient uptake.

Advantages and Limitations for Lab Experiments

One advantage of using potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate is also relatively easy and cost-effective to synthesize. However, one limitation of using potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate is its low solubility in water, which can make it difficult to use in certain experiments. potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate is also relatively new, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate. One area of interest is the development of new materials using potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate as a building block. potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has been shown to have potential applications in electronics and catalysis, and further research in this area could lead to the development of new technologies. Another area of interest is the development of potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate-based drugs for cancer and bacterial infections. Further research is needed to fully understand the mechanism of action of potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate and to optimize its properties for use in medicine. Finally, research on the environmental impact of potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate is needed to ensure its safe use in agriculture and other applications.

Synthesis Methods

The synthesis of potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate involves the reaction of 6-bromo-2-chloroquinoline with 4-tert-butylphenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with potassium carbonate to form potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate. This method has been optimized to achieve high yields and purity of the product.

properties

IUPAC Name

potassium;6-bromo-2-(4-tert-butylphenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO2.K/c1-20(2,3)13-6-4-12(5-7-13)18-11-16(19(23)24)15-10-14(21)8-9-17(15)22-18;/h4-11H,1-3H3,(H,23,24);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXRQDQBQBJRQK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrKNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.